4-Methyl-1-pentyl methanesulfonate

Description

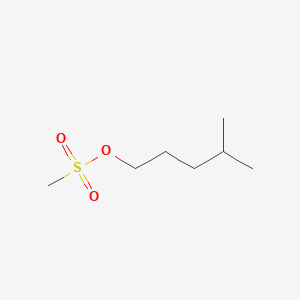

4-Methyl-1-pentyl methanesulfonate is an alkyl methanesulfonate ester characterized by a branched alkyl chain (4-methylpentyl group) attached to a methanesulfonate moiety. Methanesulfonate esters are widely studied for their roles as alkylating agents in organic synthesis and biochemical research. The branched alkyl chain likely influences its reactivity, solubility, and toxicity compared to linear-chain methanesulfonates or metal-based sulfonates.

Properties

Molecular Formula |

C7H16O3S |

|---|---|

Molecular Weight |

180.27 g/mol |

IUPAC Name |

4-methylpentyl methanesulfonate |

InChI |

InChI=1S/C7H16O3S/c1-7(2)5-4-6-10-11(3,8)9/h7H,4-6H2,1-3H3 |

InChI Key |

UCCPSECWHYGABJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCOS(=O)(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Branched vs.

- Organic vs. Inorganic: Lead methanesulfonate, as a metal salt, exhibits distinct reactivity (e.g., corrosivity to metals ) compared to organic esters.

Reactivity and Solvolysis Behavior

Methanesulfonate esters undergo solvolysis (e.g., acetolysis) via nucleophilic substitution mechanisms. Key findings from analogous compounds include:

- Steric Effects : Equatorial methanesulfonate groups in decalin systems exhibit slower solvolysis rates than axial counterparts due to reduced steric strain . For this compound, the branched alkyl chain may similarly hinder solvolysis compared to linear esters like ethyl methanesulfonate.

- Polar Effects : Substituent orientation (e.g., dipole alignment) in methanesulfonates can alter reaction rates by up to 10-fold . The electron-donating methyl branch in this compound may moderate polar effects compared to electron-withdrawing groups.

Reactivity Ranking (Qualitative) :

Ethyl methanesulfonate : High reactivity due to small, unhindered alkyl group.

This compound : Moderate reactivity (steric hindrance slows kinetics).

Menthyl p-toluenesulfonate : Low reactivity (bulky substituent impedes nucleophilic attack) .

Toxicity and Health Effects

Key Insights :

- Ethyl methanesulfonate is a potent mutagen due to its ability to alkylate DNA .

- This compound may exhibit lower acute toxicity than lead methanesulfonate (which releases toxic metal oxides ) but shares alkylation risks common to organic sulfonates.

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.